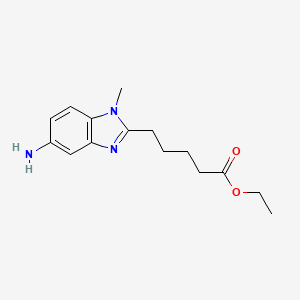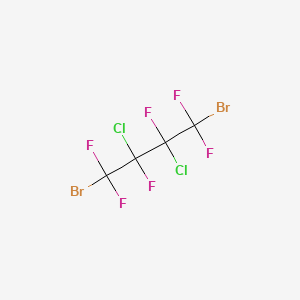
N-Benzoyl-D-arginine-4-nitroanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyl-D-arginine-4-nitroanilide is a chromogenic substrate commonly used in biochemical assays to measure the activity of proteolytic enzymes such as trypsin, amidase, and elastase . The compound releases a chromophore, p-nitroaniline, upon hydrolysis, which can be detected by colorimetric analysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Benzoyl-D-arginine-4-nitroanilide can be synthesized through the reaction of N-benzoyl-D-arginine with 4-nitroaniline under specific conditions. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of N-benzoyl-D-arginine and the amino group of 4-nitroaniline .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The compound is often purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzoyl-D-arginine-4-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis occurs at the bond between the arginine and the p-nitroaniline moieties, releasing p-nitroaniline .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous solutions at specific pH levels, depending on the enzyme used. Common reagents include buffers such as phosphate or Tris-HCl to maintain the desired pH .
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which can be detected by its yellow color in colorimetric assays .
Aplicaciones Científicas De Investigación
N-Benzoyl-D-arginine-4-nitroanilide is widely used in scientific research for various applications:
Enzyme Activity Assays: It serves as a substrate for measuring the activity of proteolytic enzymes such as trypsin and elastase.
Biochemical Studies: The compound is used to study enzyme kinetics and inhibition mechanisms.
Medical Research: It is employed in diagnostic assays to detect enzyme deficiencies or abnormalities.
Industrial Applications: This compound is used in the quality control of enzyme preparations in the pharmaceutical and biotechnology industries.
Mecanismo De Acción
The mechanism of action of N-Benzoyl-D-arginine-4-nitroanilide involves its hydrolysis by proteolytic enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the amide bond between the arginine and p-nitroaniline moieties. This reaction releases p-nitroaniline, which can be detected by its yellow color . The molecular targets are the active sites of the proteolytic enzymes, and the pathways involved include the catalytic mechanisms of these enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzoyl-DL-arginine-4-nitroanilide
- N-Benzoyl-L-arginine-4-nitroanilide
- N-Benzoyl-DL-arginine p-nitroanilide hydrochloride
Uniqueness
N-Benzoyl-D-arginine-4-nitroanilide is unique due to its specific configuration (D-arginine) and its use as a chromogenic substrate for detecting proteolytic enzyme activity. Its ability to release a detectable chromophore upon hydrolysis makes it particularly valuable in biochemical assays .
Propiedades
Fórmula molecular |
C19H22N6O4 |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
N-[(2R)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C19H22N6O4/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22)/t16-/m1/s1 |
Clave InChI |
RKDYKIHMFYAPMZ-MRXNPFEDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)










